molecular formula C9H7BrN2O2 B1367711 Methyl 3-Bromoimidazo[1,2-a]pyridine-6-carboxylate CAS No. 886361-98-4

Methyl 3-Bromoimidazo[1,2-a]pyridine-6-carboxylate

Cat. No.: B1367711
CAS No.: 886361-98-4
M. Wt: 255.07 g/mol
InChI Key: UZGCHIJIFAKVNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-Bromoimidazo[1,2-a]pyridine-6-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by a fused bicyclic structure, which includes an imidazole ring fused to a pyridine ring. The presence of a bromine atom at the 3-position and a carboxylate ester group at the 6-position makes it a valuable intermediate in organic synthesis and pharmaceutical chemistry .

Mechanism of Action

Target of Action

Methyl 3-Bromoimidazo[1,2-a]pyridine-6-carboxylate is a complex organic compound pneumoniae .

Mode of Action

pneumoniae . This suggests that the compound might interact with bacterial proteins or enzymes, inhibiting their function and leading to the bacteria’s death.

Biochemical Pathways

Given its potential anti-bacterial activity, it may interfere with essential biochemical pathways in bacteria, such as cell wall synthesis, protein synthesis, or dna replication .

Result of Action

pneumoniae , suggesting that the compound may lead to bacterial death at the cellular level.

Action Environment

Factors such as temperature, ph, and presence of other compounds can potentially affect the compound’s stability and efficacy .

Biochemical Analysis

Biochemical Properties

Methyl 3-Bromoimidazo[1,2-a]pyridine-6-carboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Additionally, it can alter the expression of genes involved in apoptosis and cell cycle regulation, thereby impacting cell survival and growth .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. It exerts its effects by binding to specific biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction . Furthermore, it can induce changes in gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under ambient conditions but may degrade over extended periods . Long-term exposure to the compound can lead to sustained changes in cellular processes, such as altered gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, such as anti-inflammatory or anti-cancer activity . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels . The compound’s metabolism can influence its pharmacokinetics and pharmacodynamics, determining its overall efficacy and safety .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cell membranes by efflux transporters, such as P-glycoprotein . Additionally, it can bind to plasma proteins, affecting its distribution and bioavailability . The compound’s localization and accumulation within tissues can influence its therapeutic and toxic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-Bromoimidazo[1,2-a]pyridine-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with α-bromo ketones, followed by esterification. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like potassium carbonate .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, can significantly improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-Bromoimidazo[1,2-a]pyridine-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted imidazo[1,2-a]pyridines, N-oxides, and various coupled products, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-Chloroimidazo[1,2-a]pyridine-6-carboxylate
  • Methyl 3-Iodoimidazo[1,2-a]pyridine-6-carboxylate
  • Methyl 3-Fluoroimidazo[1,2-a]pyridine-6-carboxylate

Uniqueness

Methyl 3-Bromoimidazo[1,2-a]pyridine-6-carboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its chloro, iodo, and fluoro analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and its interactions with biological targets .

Properties

IUPAC Name

methyl 3-bromoimidazo[1,2-a]pyridine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2/c1-14-9(13)6-2-3-8-11-4-7(10)12(8)5-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZGCHIJIFAKVNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN2C(=NC=C2Br)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80585926
Record name Methyl 3-bromoimidazo[1,2-a]pyridine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80585926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886361-98-4
Record name Methyl 3-bromoimidazo[1,2-a]pyridine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80585926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.